Braco-19

描述

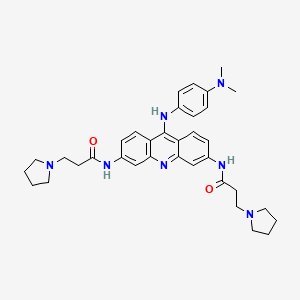

structure in first source

属性

IUPAC Name |

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPYSYRMIXRZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351351-75-2 | |

| Record name | Braco-19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 351351-75-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRACO-19 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Antiviral Properties of Braco-19 Against HIV-1

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the antiviral activity of Braco-19 against Human Immunodeficiency Virus Type 1 (HIV-1). It details the compound's mechanism of action, presents quantitative efficacy data, and outlines the experimental protocols used for its characterization.

Introduction

The global fight against HIV-1 is marked by the success of combination antiretroviral therapy (cART), which has transformed HIV-1 infection from a fatal to a chronic manageable condition. However, the emergence of drug-resistant viral strains and the persistence of latent viral reservoirs necessitate the exploration of novel therapeutic targets. One such promising target is the non-canonical secondary structures in the viral genome known as G-quadruplexes. These four-stranded structures, formed in guanine-rich sequences, are implicated in the regulation of viral replication.

This compound is a trisubstituted acridine derivative known to be a potent G-quadruplex-stabilizing ligand.[1][2] Initially investigated for its anticancer properties, recent studies have highlighted its significant antiviral activity against HIV-1.[3] This guide synthesizes the current understanding of this compound as a potential anti-HIV-1 agent.

Mechanism of Action

This compound exerts its anti-HIV-1 effects through a dual-targeting mechanism, interfering with two critical stages of the viral life cycle: reverse transcription and post-integration events.[3] This multifaceted approach is attributed to its ability to bind and stabilize G-quadruplex structures present in both the viral RNA genome and the proviral DNA.[3]

A G-quadruplex forming sequence has been identified in the Long Terminal Repeat (LTR) promoter region of the integrated HIV-1 proviral DNA.[3] By stabilizing this structure, this compound inhibits the promoter's activity, thereby suppressing the transcription of viral genes.[3]

Furthermore, a sequence identical to the LTR G-quadruplex is also present at the 3'-end of the viral RNA genome.[3] this compound binds to and stabilizes this RNA G-quadruplex, which in turn impedes the process of reverse transcription, a crucial step for the synthesis of viral DNA from the RNA template.[3]

Quantitative Data on Antiviral Activity

The antiviral efficacy and cytotoxicity of this compound have been evaluated in different cell lines and against various HIV-1 strains. The key parameters are the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to IC50.

| HIV-1 Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Duration |

| HIV-1(IIIB) | MT-4 | 5.6 | 154.6 | 28 | 1 day post-infection |

| HIV-1(IIIB) (T-tropic) | PBMCs | 28.3 | 79.6 | 2.8 | 7 days post-infection |

| HIV-1(BaL) (M-tropic) | PBMCs | 17.4 | 79.6 | 4.6 | 7 days post-infection |

Data sourced from Perrone et al., 2014.[3]

Experimental Protocols

The characterization of this compound's anti-HIV-1 activity involves several key in vitro assays.

MTT Assay for Cytotoxicity and Antiviral Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol for Cytotoxicity (CC50) Determination:

-

Seed uninfected cells (e.g., MT-4, PBMCs) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cells only" control with no compound.

-

Incubate the plate for the desired period (e.g., 1 to 5 days) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

Protocol for Antiviral Activity (IC50) Determination:

-

Follow steps 1-3 of the cytotoxicity protocol.

-

Infect the cells with a known titer of HIV-1 (e.g., HIV-1(IIIB)) at a specific multiplicity of infection (MOI).

-

Incubate the plate for the desired period.

-

Proceed with the MTT assay as described in steps 5-7 of the cytotoxicity protocol.

-

The IC50 value is the concentration of this compound that inhibits 50% of the virus-induced cytopathic effect.

p24 Antigen Capture ELISA for Viral Replication

This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.

Protocol:

-

Collect the cell culture supernatant from the antiviral activity assay at different time points.

-

Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 and incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Add the cell culture supernatants and a series of p24 antigen standards to the wells and incubate for 2 hours at 37°C.

-

Wash the plate and add a biotinylated detection antibody against p24. Incubate for 1 hour at 37°C.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at 37°C.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

-

The concentration of p24 in the samples is determined by comparison to the standard curve.

Time-of-Addition Assay

This assay helps to determine the specific stage of the HIV-1 life cycle that is inhibited by the compound.

Protocol:

-

Infect a highly susceptible cell line (e.g., MT-4 cells) with a high titer of HIV-1 for 1-2 hours to synchronize the infection.

-

Wash the cells to remove the unbound virus.

-

Aliquot the infected cells into a 96-well plate.

-

Add a fixed, inhibitory concentration of this compound to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).

-

Include controls with no drug and with drugs that have known mechanisms of action (e.g., entry inhibitors, reverse transcriptase inhibitors, integrase inhibitors, protease inhibitors).

-

After a single round of replication (e.g., 24-30 hours), collect the supernatant and quantify viral replication using the p24 antigen ELISA.

-

The time point at which the addition of this compound no longer inhibits viral replication indicates that the targeted step has already been completed.

References

An In-depth Technical Guide on the Effects of Braco-19 on Cellular Senescence Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Braco-19 is a synthetic small molecule, specifically a 3,6,9-trisubstituted acridine, designed to act as a G-quadruplex (G4) ligand. G-quadruplexes are four-stranded secondary structures that can form in guanine-rich nucleic acid sequences, notably within telomeres. By stabilizing these G4 structures at the 3'-overhang of telomeric DNA, this compound effectively inhibits the catalytic activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[1][2][3] This interference with telomere maintenance triggers a cascade of cellular events, culminating in telomere dysfunction, DNA damage response, cell cycle arrest, and ultimately, cellular senescence or apoptosis.[2][4][5] This guide provides a detailed overview of the mechanisms of action of this compound, focusing on its effects on cellular senescence pathways, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| U87 | Glioblastoma | 1.45 | 72 hours | [4] |

| U251 | Glioblastoma | 1.55 | 72 hours | [4] |

| SHG-44 | Glioma | 2.5 | 72 hours | [4] |

| C6 | Glioma | 27.8 | 72 hours | [4] |

| UXF1138L | Uterine Carcinoma | 2.5 | 5 days | [1][6] |

Table 2: Quantitative Effects of this compound on Cellular Senescence Markers

| Cell Line | Treatment | Effect | Quantification | Reference |

| UXF1138L | 1 µM this compound | Telomere Shortening | 0.4 kb reduction after 15 days | [1][3][6] |

| U87 | 2 µM this compound | Induction of Telomere Dysfunction-Induced Foci (TIFs) | ~65% of cells TIF-positive after 72 hours | [4] |

| U87 | 2 µM this compound | Upregulation of p53 and p21 | Significant increase after 72 hours | [4] |

| U251 | 2 µM this compound | Upregulation of p53 and p21 | Significant increase after 72 hours | [4] |

| U87 | 2 µM this compound | G2/M Cell Cycle Arrest | Significant accumulation of cells in G2/M phase after 72 hours | [4] |

Signaling Pathways

The primary mechanism by which this compound induces cellular senescence is through the stabilization of G-quadruplexes at telomeres, leading to telomere dysfunction and the activation of a DNA damage response (DDR).

Caption: this compound stabilizes telomeric G-quadruplexes, leading to senescence.

Experimental Workflows

Workflow for Assessing Telomere Dysfunction

Caption: Immunofluorescence workflow to detect telomere dysfunction.

Experimental Protocols

Telomerase Repeat Amplification Protocol (TRAP) Assay

This assay measures the activity of telomerase in cell extracts.

Materials:

-

CHAPS-based lysis buffer (0.5% w/w CHAPS, 10mM Tris-HCl, pH 7.5, 1 mM MgCl2, 1mM EGTA, 5mM 2-mercaptoethanol, 10% (v/v) glycerol)

-

Telomerase PCR ELISA kit (e.g., Roche)

-

Protein quantification assay (e.g., Bradford)

Procedure:

-

Culture cells to exponential growth phase and treat with this compound for the desired time (e.g., 72 hours).

-

Harvest cells and prepare cell extracts by lysing in CHAPS-based buffer on ice for 30 minutes.[4]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the cell extract.

-

Perform the TRAP assay according to the manufacturer's instructions, using a standardized amount of protein extract (e.g., 500 ng).[4]

-

The assay involves telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extension products.

-

Analyze the PCR products by gel electrophoresis or ELISA to quantify telomerase activity.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This is a widely used cytochemical marker for senescent cells.

Materials:

-

Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (40 mM citric acid/sodium phosphate, pH 6.0, 5 mM K4[Fe(CN)6], 5 mM K3[Fe(CN)6], 150 mM NaCl, 2 mM MgCl2, 1 mg/mL X-gal)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed and treat cells with this compound in a culture dish.

-

Wash the cells with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add the SA-β-Gal staining solution to the cells.

-

Incubate the cells at 37°C without CO2 for 12-16 hours, protected from light.

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Count the percentage of blue-staining cells to quantify senescence.

Immunofluorescence for γ-H2AX and TRF1 (TIF Assay)

This method is used to visualize DNA damage foci specifically at telomeres.

Materials:

-

Cells cultured on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibodies: mouse anti-γ-H2AX and rabbit anti-TRF1

-

Fluorophore-conjugated secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 594 and anti-rabbit IgG-Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Culture and treat cells with this compound on coverslips.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBST for 1 hour.

-

Incubate with primary antibodies against γ-H2AX and TRF1 overnight at 4°C.[4]

-

Wash with PBST.

-

Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash with PBST and counterstain with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and quantify the co-localization of γ-H2AX foci (DNA damage) and TRF1 (telomeres) using a confocal microscope.[4] A cell with four or more co-localized foci is typically scored as TIF-positive.[4]

Conclusion

This compound represents a promising class of anti-cancer agents that exploit the unique structural features of telomeric DNA. By stabilizing G-quadruplexes, it effectively induces telomere dysfunction, leading to a DNA damage response that activates the p53/p21 pathway and culminates in cellular senescence. The provided data and protocols offer a framework for researchers to investigate the effects of this compound and other G-quadruplex ligands on cellular senescence pathways, aiding in the development of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Initial in vitro studies of Braco-19 efficacy

An In-depth Technical Guide to the Initial in vitro Efficacy of Braco-19

This technical guide provides a comprehensive overview of the initial in vitro studies on the efficacy of this compound, a potent telomerase and telomere inhibitor. This compound functions as a G-quadruplex (GQ) binding ligand, stabilizing these structures in telomeric DNA and leading to senescence or selective cell death in cancer cells.[1] It has also demonstrated antiviral properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound is a 3,6,9-trisubstituted acridine derivative designed to interact with and stabilize G-quadruplex DNA structures, which are prevalent in human telomeres.[2] By binding to these G-quadruplexes, this compound inhibits the catalytic action of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. This inhibition prevents the proper capping of telomeres, leading to a number of downstream effects. These include the disassembly of the protective T-loop structure, displacement of telomere-binding proteins, and the triggering of a DNA damage response.[3][4] Ultimately, this cascade of events results in cell cycle arrest, apoptosis, and senescence in cancer cells, demonstrating selectivity as normal primary astrocytes show no response to the treatment.[3] Furthermore, this compound has been observed to induce the translocation of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, where it may be targeted for degradation.[3][5]

Quantitative Data on in vitro Efficacy

The following tables summarize the key quantitative data from initial in vitro studies of this compound across various cancer cell lines and viruses.

Table 1: Anti-proliferative Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Exposure Time | Reference |

| UXF1138L | Uterine Carcinoma | 2.5 | 5 days | [1][5] |

| U87 | Glioblastoma | 1.45 | 72 hours | [3] |

| U251 | Glioblastoma | 1.55 | 72 hours | [3] |

| SHG-44 | Glioblastoma | 2.5 | 72 hours | [3] |

| C6 | Glioma | 27.8 | 72 hours | [3] |

Table 2: Antiviral Activity

| Virus | Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| HIV-1 (eGFP reporter) | MT-4-LTR-eGFP | 6.2 | 92.9 | 15 | [2] |

| HIV-1 (IIIB) | MT-4 | 5.6 | 154 | 28 | [2] |

| Adenovirus (AdV) | eGFP-transinfected HEK 293 | Dose-dependent decrease | Not specified | Not specified | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial in vitro studies of this compound are provided below.

Cell Proliferation Assay (Sulforhodamine B Assay)

-

Cell Seeding: Cancer cell lines (e.g., UXF1138L) were seeded in 96-well plates at a density of 2,000 cells per well in 0.1 mL of RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS).[5][6]

-

Incubation: The cells were grown overnight at 37°C in a 5% CO2 atmosphere.[5][6]

-

Drug Application: this compound was added in 0.1 mL of medium to achieve final concentrations ranging from 0.1 to 10 μmol/L.[5][6]

-

Exposure: Cell proliferation was determined after 5 days of continuous exposure to the drug.[5]

-

Staining and Measurement: The cells were fixed and stained with Sulforhodamine B. The absorbance was read at 515 nm using a microplate reader to determine cell viability.[5]

Telomerase Activity Inhibition Assay

The Telomeric Repeat Amplification Protocol (TRAP) assay was utilized to confirm the inhibition of telomerase activity in UXF1138L cells by this compound.[6]

Telomere Length Analysis

-

DNA Isolation: Genomic DNA was isolated from cell pellets (e.g., UXF1138L) that were either treated with 1 μmol/L this compound for 15 days or with a vehicle control.[5]

-

Digestion and Separation: 2 μg of DNA was digested with HinfI and RsaI restriction enzymes and separated on a 0.8% agarose gel.[5]

-

Detection: The mean telomere restriction fragment length was determined using the Telo-TAGGG-telomere length kit from Roche.[5]

Senescence-Associated β-Galactosidase Staining

-

Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with this compound (0.1 and 1 μmol/L) or a vehicle control for 15 days, with the medium and drug replaced every 4 days.[5]

-

Staining: After 15 days, cells were washed with PBS, fixed with 2% formaldehyde/0.2% glutaraldehyde, and stained for β-galactosidase expression at pH 6.0.[5][7]

HIV-1 Antiviral Assay

-

Cell Infection: MT-4 cells were infected with the HIV-1(IIIB) strain.[2]

-

Drug Application: this compound was added at various concentrations.[2]

-

Incubation: The infected cells were incubated for a single round of viral replication (31 hours).[2]

-

Quantification: The production of HIV-1 was determined by measuring the p24 antigen levels in the supernatant.[2]

-

Cytotoxicity Assessment: A tetrazolium-based colorimetric (MTT) assay was performed in parallel on mock-infected cells to determine the cytotoxicity of this compound.[8]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound in cancer cells.

Caption: General workflow for an in vitro cell proliferation assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Braco-19 with Telomeric DNA

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of Braco-19, a potent 3,6,9-trisubstituted acridine derivative, and its multifaceted interaction with human telomeric DNA. It consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the critical pathways and mechanisms involved in its anticancer activity.

Introduction: Targeting Telomeres with G-Quadruplex Ligands

Telomeres, the repetitive nucleotide sequences (TTAGGG) at the ends of linear chromosomes, are crucial for maintaining genomic stability. In most cancer cells, the enzyme telomerase is overactivated, enabling it to continuously elongate telomeres and thus bypass the natural limits of cellular proliferation. The 3' single-stranded overhang of telomeric DNA is rich in guanine and can fold into non-canonical secondary structures known as G-quadruplexes (G4s).

The stabilization of these G-quadruplex structures presents a compelling anticancer strategy. Small molecules that bind and stabilize telomeric G4s can physically obstruct telomerase, preventing it from accessing and elongating the telomere. This leads to telomere uncapping, DNA damage responses, and ultimately, cell cycle arrest or apoptosis. This compound is one of the most well-characterized G-quadruplex-interactive ligands, designed to selectively stabilize these structures and inhibit telomerase function.[1][2] This guide explores the molecular mechanisms, cellular consequences, and biophysical parameters of this compound's interaction with telomeric DNA.

Molecular Mechanism of Action

This compound functions primarily as a G-quadruplex stabilizing agent.[3] Its planar acridine core and charged side chains allow it to interact with the G-tetrads of the quadruplex structure through various binding modes, including end-stacking and groove binding.[4][5] This high-affinity binding locks the 3' telomeric overhang into a G4 conformation, which is not a substrate for telomerase. This steric hindrance is the primary mechanism for its potent telomerase inhibition.[6][7]

The stabilization of the G4 structure by this compound initiates a cascade of cellular events, beginning with the inhibition of telomerase's catalytic and capping functions.[8] This leads to the disruption of the protective "shelterin" complex at the telomere ends.

Caption: this compound binds and stabilizes G-quadruplex structures at telomeres.

Cellular and Biochemical Effects

The stabilization of telomeric G-quadruplexes by this compound triggers a series of downstream cellular consequences that collectively contribute to its antitumor activity.

Telomere Uncapping and DNA Damage Response

Stabilization of the G4 structure by this compound displaces key proteins of the shelterin complex, specifically TRF2 and POT1, from the telomere ends.[1] This "uncapping" exposes the chromosome end, which is then recognized by the cell as a DNA double-strand break. This initiates a robust DNA damage response (DDR), characterized by the formation of Telomere Dysfunction-Induced Foci (TIFs).[1] These foci are marked by the co-localization of DDR proteins like γ-H2AX and 53BP1 with telomeric proteins such as TRF1.[1]

Telomerase Inhibition and Displacement

This compound is a potent inhibitor of telomerase activity.[4] Beyond steric hindrance, treatment with this compound has been shown to cause a significant decrease in the nuclear expression of the catalytic subunit of telomerase, hTERT.[6] Evidence suggests that upon displacement from the telomere, hTERT is translocated to the cytoplasm, where it may be targeted for ubiquitin-mediated degradation.[1][6]

Induction of Senescence, Apoptosis, and Cell Cycle Arrest

The dysfunctional telomeres ultimately provoke cell cycle arrest, mediated by the p53 and p21 pathways, as well as apoptosis and cellular senescence.[1][2] In human glioblastoma cells, treatment with this compound leads to a significant increase in apoptotic cell death and cell cycle arrest.[1] Long-term exposure in uterine carcinoma cells induces cellular senescence, characterized by β-galactosidase staining and complete cessation of growth.[6][8]

Caption: Cellular signaling cascade initiated by this compound.

Quantitative Data Summary

The efficacy and binding characteristics of this compound have been quantified across numerous studies using various cell lines and biophysical assays.

Table 1: In Vitro Efficacy and Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| U87 (Glioblastoma) | Proliferation | IC₅₀ | 1.45 µM | [1] |

| U251 (Glioblastoma) | Proliferation | IC₅₀ | 1.55 µM | [1] |

| SHG44 (Glioma) | Proliferation | IC₅₀ | 2.5 µM | [1] |

| UXF1138L (Uterine) | Proliferation | IC₅₀ | 2.5 µM | [3][6] |

| UXF1138L (Uterine) | Proliferation | IC₁₀₀ | 5.0 µM | [3][6] |

| U87 / U251 | TRAP Assay | Telomerase Inhibition | ~100% at 5 µM | [1] |

| General | TRAP Assay | IC₅₀ | 115 nM | [4] |

| UXF1138L (Uterine) | Telomere Shortening | Length Reduction | ~0.4 kb (15 days) | [6][8] |

Table 2: Biophysical Interaction of this compound with Telomeric G-Quadruplexes

| Method | DNA Sequence/Structure | Parameter | Value | Reference |

| FRET Melting | AT11-L2 G4 | ΔTₘ | +22.5 °C | [9] |

| FRET Melting | HepB G4 | ΔTₘ | +5.0 °C | [10] |

| Direct Assay | (TTAGGG)₃ | Telomerase IC₅₀ | > 5.6 µM | [11] |

| Not Specified | G-Quadruplex | K_G4 (Affinity) | 30 x 10⁶ M⁻¹ | [12] |

| Not Specified | G-Quadruplex vs. Duplex | Selectivity | ~10-fold | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of G4-ligand interactions. The following are protocols for key experiments cited in this compound research.

Telomere Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity. It involves two main steps: telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.

Materials:

-

CHAPS Lysis Buffer: 0.5% CHAPS, 10mM Tris-HCl (pH 7.5), 1mM MgCl₂, 1mM EGTA, 5mM 2-mercaptoethanol, 10% glycerol.[1]

-

TRAP Reaction Mix: TRAP buffer, dNTPs, TS primer (telomerase substrate), ACX reverse primer, Taq polymerase.[13]

-

Cell extract containing 500 ng of protein.[1]

-

This compound at desired concentrations.

Procedure:

-

Cell Lysis: Lyse exponentially growing cells in ice-cold CHAPS buffer for 30 minutes on ice. Centrifuge to pellet debris and collect the supernatant containing the protein extract.[1]

-

Telomerase Extension: Prepare a reaction mixture containing the cell extract, TRAP buffer, dNTPs, and the TS primer. Add this compound at the desired final concentration. Incubate at 25-30°C for 30-40 minutes to allow telomerase to add telomeric repeats to the TS primer.[1][14]

-

PCR Amplification: Add the ACX reverse primer and Taq polymerase to the reaction mix. Perform PCR with cycles typically consisting of denaturation at 95°C, annealing at 52°C, and extension at 72°C.[14] An internal control template is often included to monitor for PCR inhibition.[11]

-

Detection: Analyze the PCR products on a denaturing polyacrylamide gel. Telomerase activity is visualized as a characteristic ladder of 6-bp repeats. Quantify band intensity relative to controls.[1]

References

- 1. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchwithrowan.com [researchwithrowan.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Characterization of a G-quadruplex from hepatitis B virus and its stabilization by binding TMPyP4, BRACO19 and PhenDC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. telomer.com.tr [telomer.com.tr]

- 14. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Structural and Mechanistic Analysis of the G-Quadruplex Ligand BRACO-19 and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characteristics of BRACO-19, a prominent G-quadruplex (G4) stabilizing ligand, and its derivatives. It details the methodologies for key experimental procedures, presents quantitative data for comparative analysis, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Introduction to this compound

This compound is a 3,6,9-trisubstituted acridine derivative designed to bind to and stabilize G-quadruplex DNA structures.[1] These non-canonical secondary structures are formed in guanine-rich regions of DNA, notably at the telomeric ends of chromosomes and in the promoter regions of several oncogenes.[2][3] By stabilizing G4 structures, this compound can inhibit the activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells.[4][5] This interference with telomere maintenance leads to telomere shortening, uncapping, and the induction of a DNA damage response, ultimately resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.[6][7] this compound has demonstrated significant antitumor activity both in vitro and in vivo, making it a valuable tool for cancer research and a lead compound for the development of novel anticancer therapies.[8][9]

Structural Analysis of this compound

The chemical structure of this compound, N,N′-(9-(4-(Dimethylamino)phenylamino)acridine-3,6-diyl)bis(3-(pyrrolidin-1-yl)propanamide), features a planar acridine core, which is essential for its interaction with the flat G-tetrads of G-quadruplexes, and cationic side chains that contribute to its binding affinity and selectivity.[1][5]

The primary mode of interaction between this compound and G-quadruplexes is through end-stacking, where the acridine core stacks upon the terminal G-tetrads. The crystal structure of this compound in complex with a bimolecular parallel-stranded human telomeric G-quadruplex (PDB ID: 3CE5) reveals that the ligand is asymmetrically positioned on the 3'-end G-tetrad.[8][10] This interaction is further stabilized by a network of water molecules.[10][11] Molecular dynamics simulations have further elucidated the binding pathways, identifying top and bottom stacking as well as groove binding as potential interaction modes, with the stability of each mode being dependent on the specific G-quadruplex topology (parallel, antiparallel, or hybrid).[12][13]

Quantitative Data on this compound Activity

The biological and biophysical activities of this compound have been quantified across various studies. The following tables summarize key data points for easy comparison.

| Cell Line | IC50 (μM) | Assay Duration |

| UXF1138L (Uterine Carcinoma) | 2.5 | 5 days |

| U87 (Glioblastoma) | 1.45 | Not Specified |

| U251 (Glioblastoma) | 1.55 | Not Specified |

| SHG44 (Glioblastoma) | 2.5 | Not Specified |

| C6 (Glioblastoma) | 27.8 | Not Specified |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.[6][9]

| Parameter | Cell Line | Treatment | Result |

| Telomere Shortening | UXF1138L | 1 µM this compound for 15 days | 0.4 kb reduction |

| Telomere Shortening | MCF-7 | Not Specified | 17% decrease after 39 days |

| Telomerase Inhibition (TRAP-LIG) | Not Applicable | Not Specified | EC50 = 6.3 µM |

Table 2: Effect of this compound on Telomere Length and Telomerase Activity.[9][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used in the structural and functional analysis of this compound.

4.1 X-Ray Crystallography

To determine the three-dimensional structure of this compound in complex with a G-quadruplex, X-ray crystallography is employed.

-

Sample Preparation: The G-quadruplex-forming oligonucleotide, such as d(TAGGGTTAGGGT), is synthesized and purified. It is then annealed in the presence of a cation (e.g., K+) to facilitate G-quadruplex formation.

-

Complex Formation: this compound is added to the folded G-quadruplex solution in a stoichiometric ratio.

-

Crystallization: The complex is subjected to crystallization screening using various precipitants, buffers, and temperatures. The crystal structure of this compound with a human telomeric sequence was obtained using the hanging drop vapor diffusion method.[10]

-

Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction pattern is used to calculate the electron density map and solve the atomic structure of the complex. The resolution for the 3CE5 structure was 2.50 Å.[10]

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to study the structure and dynamics of the this compound/G-quadruplex complex in solution.

-

Sample Preparation: A solution of the G-quadruplex-forming oligonucleotide is prepared in an appropriate NMR buffer (e.g., containing K+ or Na+ ions and D2O).

-

Titration: 1D or 2D NMR spectra of the oligonucleotide are recorded. This compound is then titrated into the sample, and spectra are acquired at different ligand-to-DNA ratios.[15][16]

-

Spectral Analysis: Changes in the chemical shifts and the appearance of new peaks in the NMR spectra upon addition of this compound indicate binding.[17] Broadening of the ligand's proton peaks is also indicative of an interaction with the larger DNA molecule.[15][16] Through various 2D NMR experiments (e.g., NOESY, COSY), the specific binding site and the conformation of the complex can be determined.[8]

4.3 Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to investigate the topology of G-quadruplexes and observe changes upon ligand binding.

-

Sample Preparation: A solution of the G-quadruplex-forming oligonucleotide is prepared in a suitable buffer.

-

Baseline Spectrum: A CD spectrum of the oligonucleotide alone is recorded to determine its initial topology (e.g., parallel, antiparallel, or hybrid).

-

Ligand Titration: this compound is added in increasing concentrations, and a CD spectrum is recorded after each addition.[16]

-

Data Analysis: Changes in the CD spectrum upon ligand binding can indicate a conformational change in the G-quadruplex or simply the stabilization of a pre-existing conformation.[18] Thermal melting experiments monitored by CD can be used to determine the increase in the melting temperature (ΔTm) of the G-quadruplex upon ligand binding, which quantifies the stabilization effect.[16]

Mechanism of Action and Signaling Pathways

The binding of this compound to telomeric G-quadruplexes initiates a cascade of cellular events, leading to an anticancer effect. This process involves the inhibition of telomerase and the induction of a DNA damage response.

5.1 Experimental Workflow for G4 Ligand Analysis

The general workflow for identifying and characterizing a G-quadruplex ligand like this compound involves a series of biophysical and cellular assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for investigating G-quadruplex DNA/ligand interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Probing the Binding Pathway of BRACO19 to a Parallel-Stranded Human Telomeric G-Quadruplex Using Molecular Dynamics Binding Simulation with AMBER DNA OL15 and Ligand GAFF2 Force Fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Towards Profiling of the G-Quadruplex Targeting Drugs in the Living Human Cells Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular mechanisms behind BRACO19 and human telomeric G-quadruplex interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Braco-19 Application Notes and Protocols for Cancer Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Braco-19 is a synthetic 3,6,9-trisubstituted acridine derivative that functions as a potent G-quadruplex (G4) ligand.[1][2] It exhibits anti-cancer properties by stabilizing G-quadruplex structures in telomeric DNA, thereby inhibiting telomerase activity and interfering with telomere maintenance.[1][3] This leads to telomere dysfunction, induction of DNA damage response, cell cycle arrest, senescence, and apoptosis in cancer cells.[1][4] These application notes provide a summary of the anti-proliferative effects of this compound on various cancer cell lines and detailed protocols for key experimental procedures to evaluate its efficacy.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Exposure Time | Reference |

| UXF1138L | Uterine Carcinoma | IC₅₀ | 2.5 µM | 5 days | [5] |

| IC₁₀₀ | 5 µM | 5 days | [6] | ||

| No Growth Inhibition | 1 µM | 5 days | [5] | ||

| U87 | Glioblastoma | IC₅₀ | 1.45 µM | 72 hours | [1][7] |

| U251 | Glioblastoma | IC₅₀ | 1.55 µM | 72 hours | [1][7] |

| SHG44 | Glioblastoma | IC₅₀ | 2.5 µM | 72 hours | [1][7] |

| C6 | Glioma | IC₅₀ | 27.8 µM | 72 hours | [1][7] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment Regimen | Outcome | Reference |

| UXF1138L Xenograft (early-stage) | 2 mg/kg/day, i.p. | 96% tumor growth inhibition | [3][5] |

| UXF1138L Xenograft | 5 mg/kg, twice weekly, oral | No significant tumor growth inhibition | [5] |

Mechanism of Action

This compound's primary mechanism of action involves the stabilization of G-quadruplex structures at the 3' overhang of telomeric DNA.[6] This interference with telomere maintenance triggers a cascade of cellular events culminating in anti-tumor effects.

Signaling Pathway

The stabilization of G-quadruplexes by this compound inhibits the catalytic activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells.[1][3] This leads to telomere shortening and uncapping.[1][3] The dysfunctional telomeres are recognized as DNA damage, activating a DNA damage response (DDR).[1][4] This, in turn, can lead to the activation of p53 and p21, resulting in cell cycle arrest, cellular senescence, or apoptosis.[1][4] Furthermore, this compound has been shown to induce the displacement of telomerase from the nucleus to the cytoplasm, where it may be targeted for degradation.[1][3]

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., UXF1138L, U87, U251, SHG44)

-

Complete growth medium (e.g., RPMI 1640 with 10% FCS)

-

This compound stock solution

-

96-well plates

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Seed 2,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., PBS).

-

Incubate for the desired exposure time (e.g., 5 days or 72 hours).

-

After incubation, fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with deionized water and allow them to air dry.

-

Stain the cells by adding 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

Telomerase Activity Assay (TRAP Assay)

This protocol measures the inhibitory effect of this compound on telomerase activity.

Materials:

-

Cancer cell lines

-

This compound

-

CHAPS lysis buffer

-

TRAP assay kit (e.g., from Roche)

-

PCR thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) equipment

Procedure:

-

Treat cells with increasing concentrations of this compound for a specified time (e.g., 72 hours).

-

Prepare cell extracts using CHAPS lysis buffer.

-

Quantify the protein concentration of the extracts.

-

Perform the Telomeric Repeat Amplification Protocol (TRAP) assay according to the manufacturer's instructions, using equal amounts of protein (e.g., 500 ng) for each sample.

-

Analyze the PCR products by PAGE and visualize the DNA ladders.

-

Quantify the telomerase activity relative to the control samples.

Senescence-Associated β-Galactosidase Staining

This assay is used to detect cellular senescence induced by this compound.

Materials:

-

Cancer cell lines grown on chamber slides

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)

-

Staining solution (containing X-gal) at pH 6.0

Procedure:

-

Treat cells with a non-cytotoxic concentration of this compound (e.g., 1 µM) for an extended period (e.g., 15 days).[5]

-

Wash the cells twice with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the senescence-associated β-galactosidase staining solution.

-

Incubate the cells at 37°C without CO₂ for 12-16 hours.

-

Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound.

Caption: Experimental workflow for this compound evaluation.

References

- 1. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Braco-19 in Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Braco-19, a potent G-quadruplex ligand, in glioblastoma (GBM) research. The following sections detail its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.

Introduction

This compound is a 3,6,9-trisubstituted acridine derivative that acts as a G-quadruplex (G4) stabilizer.[1][2] In the context of glioblastoma, a highly aggressive and common primary brain tumor, this compound targets the telomeres of cancer cells.[1][3][4] By stabilizing the G4 structures in the G-rich telomeric overhang, this compound inhibits the enzyme telomerase, which is crucial for maintaining telomere length and enabling the immortality of cancer cells.[1][3][4] This interference with telomere maintenance leads to a cascade of events, including telomere uncapping, DNA damage response, and ultimately, cell cycle arrest, apoptosis, and senescence in glioblastoma cells, demonstrating a selective effect on cancer cells over normal astrocytes.[1][3][4][5]

Mechanism of Action

This compound exerts its anti-glioblastoma effects through a multi-faceted mechanism centered on telomere disruption:

-

G-Quadruplex Stabilization: this compound binds to and stabilizes the G-quadruplex structures formed in the 3' single-stranded overhang of telomeres.[1][4]

-

Telomerase Inhibition: This stabilization prevents telomerase from accessing the telomeric DNA, thereby inhibiting its catalytic activity and preventing telomere elongation.[1][4]

-

Telomere Uncapping and T-loop Disassembly: The binding of this compound leads to the delocalization of key telomere-binding proteins, TRF2 and POT1, from the telomeres.[1][6] This disrupts the protective "T-loop" structure, exposing the chromosome ends.[1][3]

-

DNA Damage Response: The uncapped telomeres are recognized as DNA double-strand breaks, triggering a robust DNA damage response.[3][4] This is characterized by the formation of γ-H2AX and 53BP1 foci at the telomeres.[4][5]

-

Cellular Senescence, Apoptosis, and Cell Cycle Arrest: The sustained DNA damage signal activates the p53 and p21 pathways, leading to cell cycle arrest, cellular senescence, and apoptosis.[3][4][7]

-

Telomerase Displacement: this compound has also been shown to cause the translocation of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, further impairing its function.[1][3][8]

Quantitative Data

The following tables summarize the quantitative effects of this compound on glioblastoma cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines (72-hour treatment)

| Cell Line | IC50 (μM) |

| U87 | 1.45 |

| U251 | 1.55 |

| SHG-44 | 2.5 |

| C6 | 27.8 |

Table 2: Effect of this compound on Telomerase Activity (72-hour treatment)

| Cell Line | This compound Concentration (μM) | Telomerase Activity Inhibition |

| U87 | 5 | Almost complete inhibition |

| U251 | 5 | Almost complete inhibition |

Data sourced from[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound in glioblastoma research are provided below.

Cell Viability Assay (Cytotoxicity)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., U87, U251)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

96-well plates

-

MTT or Sulforhodamine B (SRB) assay kit

-

Plate reader

Protocol:

-

Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions (ranging from 0.05 to 25 µM) or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., MTT or SRB).

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Telomerase Activity Assay (TRAP Assay)

Objective: To measure the effect of this compound on telomerase activity.

Materials:

-

Glioblastoma cell lines

-

This compound

-

CHAPS lysis buffer

-

Telomerase PCR ELISA kit (e.g., from Roche)

-

PCR machine and ELISA reader

Protocol:

-

Treat glioblastoma cells with various concentrations of this compound for 72 hours.

-

Harvest the cells and prepare cell extracts by lysing them in CHAPS buffer on ice for 30 minutes.[1]

-

Quantify the protein concentration of the cell extracts.

-

Perform the Telomeric Repeat Amplification Protocol (TRAP) assay using a commercial kit according to the manufacturer's instructions.[1] This typically involves:

-

An initial telomerase-mediated extension of a substrate oligonucleotide.

-

PCR amplification of the extended products.

-

-

Detect the PCR products using an ELISA-based method.

-

Quantify telomerase activity relative to the control samples.

Immunofluorescence for DNA Damage and Telomere Proteins

Objective: To visualize the localization of DNA damage response proteins (γ-H2AX, 53BP1) and telomere-associated proteins (TRF1, TRF2, POT1) following this compound treatment.

Materials:

-

Glioblastoma cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibodies (e.g., anti-γ-H2AX, anti-53BP1, anti-TRF1, anti-TRF2, anti-POT1)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Confocal microscope

Protocol:

-

Treat cells with this compound (e.g., 2 µM for 72 hours).[4]

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with 1% BSA for 30 minutes.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a confocal microscope.

-

Quantify co-localization and foci formation using image analysis software.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound research in glioblastoma.

Caption: Signaling pathway of this compound in glioblastoma cells.

Caption: Experimental workflow for evaluating this compound in glioblastoma.

References

- 1. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G-Quadruplex Binders Induce Immunogenic Cell Death Markers in Aggressive Breast Cancer Cells [mdpi.com]

- 3. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Telomerase inhibition in malignant gliomas: a systematic review | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Advancements in Telomerase-Targeted Therapies for Glioblastoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

Application Notes and Protocols for Assessing Braco-19 Telomerase Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the telomerase inhibitory activity of Braco-19, a potent G-quadruplex stabilizing agent. The protocols detailed below are essential for researchers investigating the anti-cancer properties of this compound and similar compounds.

Introduction

This compound is a 3,6,9-trisubstituted acridine derivative that has been identified as a potent inhibitor of telomerase.[1][2] Its mechanism of action involves the stabilization of G-quadruplex structures at the 3' overhang of telomeres.[3][4] This stabilization prevents telomerase from binding and elongating the telomeres, leading to telomere dysfunction, cell cycle arrest, senescence, and apoptosis in cancer cells.[1][5] Accurate and robust methods are crucial for quantifying the inhibitory effects of this compound on telomerase activity and its downstream cellular consequences.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound's efficacy in various cancer cell lines.

Table 1: IC50 Values for this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| U87 | Glioblastoma | 1.45 | 72 hours | [1] |

| U251 | Glioblastoma | 1.55 | 72 hours | [1] |

| SHG-44 | Glioma | 2.5 | 72 hours | [1] |

| UXF1138L | Uterine Carcinoma | 2.5 | 5 days | [6] |

| C6 | Glioma | 27.8 | 72 hours | [1] |

Table 2: Effects of this compound on Telomere Length

| Cell Line | This compound Concentration | Treatment Duration | Telomere Shortening | Reference |

| UXF1138L | 1 µM | 15 days | ~0.4 kb | [2] |

Key Experimental Protocols

This section provides detailed protocols for the primary assays used to evaluate this compound's telomerase inhibition.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[7][8]

Objective: To quantify the inhibition of telomerase activity by this compound in cell extracts.

Materials:

-

TRAPeze® Telomerase Detection Kit (or similar)

-

CHAPS lysis buffer (0.5% w/w CHAPS, 10mM Tris-HCl pH 7.5, 1mM MgCl2, 1mM EGTA, 5mM 2-mercaptoethanol, 10% v/v glycerol)[1]

-

This compound

-

Cancer cell lines (e.g., U87, U251)

-

Protein quantification assay (e.g., Bradford or BCA)

-

PCR thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Gel imaging system

Protocol:

-

Cell Lysate Preparation:

-

Culture cancer cells to ~80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control for a specified time (e.g., 72 hours).[1]

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in CHAPS lysis buffer on ice for 30 minutes.[1]

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

TRAP Reaction:

-

Prepare the TRAP reaction mix according to the kit manufacturer's instructions. This typically includes a TS primer, dNTPs, a fluorescently labeled primer, and Taq polymerase.

-

Add a standardized amount of protein extract (e.g., 500 ng) to each reaction tube.[9]

-

Incubate at room temperature for 30 minutes to allow for telomerase-mediated extension of the TS primer.

-

-

PCR Amplification:

-

Perform PCR amplification of the extended products using the following cycling conditions: 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 59°C for 30 seconds, and 72°C for 1 minute.

-

-

Detection and Analysis:

-

Resolve the PCR products on a non-denaturing polyacrylamide gel.

-

Visualize the DNA fragments using a gel imaging system.

-

Quantify the intensity of the characteristic 6-bp ladder, which represents telomerase activity.

-

Normalize the telomerase activity to an internal standard.

-

Calculate the percentage of telomerase inhibition relative to the vehicle-treated control.

-

Cell Proliferation (Cytotoxicity) Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT, XTT, or Sulforhodamine B (SRB) assay kit[6]

-

Plate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

-

Drug Treatment:

-

Viability Assessment:

-

Follow the instructions of the chosen viability assay kit (MTT, XTT, or SRB).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Immunofluorescence for hTERT Localization

Objective: To visualize the effect of this compound on the subcellular localization of the catalytic subunit of telomerase, hTERT.

Materials:

-

Cancer cell lines

-

This compound

-

Chamber slides or coverslips

-

4% paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against hTERT

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on chamber slides or coverslips.

-

Treat the cells with this compound (e.g., 1 µM) for 24 hours.[6]

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-hTERT antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize the cells using a fluorescence microscope. Look for changes in hTERT localization from the nucleus to the cytoplasm.[2]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action.

Caption: Mechanism of this compound induced telomerase inhibition.

Caption: Workflow for the TRAP assay.

Caption: Downstream cellular effects of this compound.

References

- 1. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stabilization of Telomere G-Quadruplexes Interferes with Human Herpesvirus 6A Chromosomal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. telomer.com.tr [telomer.com.tr]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Experimental Design for Braco-19 Antiviral Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Braco-19 is a potent G-quadruplex (GQ) stabilizing ligand, initially investigated for its role as a telomerase inhibitor in cancer therapy.[1][2] It is a 3,6,9-trisubstituted acridine derivative designed to bind and stabilize G-quadruplex DNA structures.[3][4] Emerging research has highlighted its significant antiviral properties against a range of viruses, including Human Adenovirus (HAdV), HIV-1, Zika Virus (ZIKV), and Cucumber Mosaic Virus (CMV).[1][5][6][7] The antiviral mechanism of this compound is attributed to its ability to stabilize G-quadruplex structures formed in viral nucleic acid sequences, thereby interfering with critical stages of the viral life cycle such as replication, transcription, or translation.[5][6][8][9]

These application notes provide a comprehensive guide for designing and executing robust in vitro antiviral assays to evaluate the efficacy of this compound. The protocols outlined below cover initial cytotoxicity assessments, primary and secondary antiviral screening, and mechanistic studies to elucidate the compound's mode of action.

Proposed Mechanism of Antiviral Action

This compound's primary antiviral activity stems from its interaction with G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[10][11] Many viral genomes and transcripts contain sequences with the potential to form G-quadruplexes, often located in regulatory regions.[8][11] By binding to and stabilizing these structures, this compound can create a steric hindrance that blocks the progression of viral enzymes like polymerases or reverse transcriptases, or interferes with the translation machinery, ultimately inhibiting viral proliferation.[5][6][7]

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Design Workflow

A systematic approach is crucial for evaluating the antiviral properties of this compound. The workflow should begin with assessing the compound's toxicity to the host cells, followed by a tiered screening approach to determine antiviral efficacy and, finally, to investigate the mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Inhibition of Zika virus replication by G-quadruplex-binding ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound targeted the G-quadruplex in the 3'UTR of the Cucumber mosaic virus 1a, 2b, and CP genes to inhibit viral proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Anti-HIV-1 activity of the G-quadruplex ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting G-quadruplexes to achieve antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G-Quadruplexes in the Viral Genome: Unlocking Targets for Therapeutic Interventions and Antiviral Strategies [mdpi.com]

Application Notes and Protocols for In Vitro Delivery of Braco-19

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro use of Braco-19, a potent telomerase inhibitor. The protocols outlined below are based on established methodologies to ensure reproducibility and accurate assessment of this compound's biological effects.

Introduction to this compound

This compound is a 3,6,9-trisubstituted acridine derivative that functions as a G-quadruplex (GQ) binding ligand.[1] By stabilizing the G-quadruplex structures at the 3' telomeric DNA overhang, this compound effectively inhibits the catalytic action of telomerase.[1] This disruption of telomere maintenance leads to rapid cellular senescence or selective apoptosis in cancer cells, making it a compound of significant interest for anti-cancer drug development.[1][2]

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism. Its primary action is the stabilization of G-quadruplexes in telomeric DNA, which prevents telomerase from maintaining telomere length.[3] This leads to telomere uncapping and the disassembly of the protective T-loop structure, exposing the chromosome ends.[2] The exposed telomeres trigger a DNA damage response (DDR), characterized by the recruitment of proteins such as γ-H2AX and 53BP1 to the telomeres.[2] This DDR, in turn, activates the p53 and p21 signaling pathways, culminating in cell cycle arrest, apoptosis, and senescence.[2] Furthermore, this compound has been shown to induce the displacement of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, where it is targeted for degradation via ubiquitination.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro experiments with this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| UXF1138L | Uterine Carcinoma | 2.5 | 5 days |

| U87 | Glioblastoma | 1.45 | 72 hours |

| U251 | Glioblastoma | 1.55 | 72 hours |

| SHG-44 | Glioma | 2.5 | 72 hours |

| C6 | Glioma | 27.8 | 72 hours |

Table 2: Effects of this compound on Telomeres and Cell Fate

| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect |

| UXF1138L | 1 | 15 days | Telomere shortening of ~0.4 kb.[6] |

| UXF1138L | 1 | 24 hours | Drastically reduced nuclear hTERT expression.[1][7] |

| UXF1138L | 0.1 - 1.0 | 15 days | Induction of cellular senescence and complete cessation of growth.[4] |

| U87 & U251 | 2 | 72 hours | Induction of apoptosis.[2] |

| U87 & U251 | 2 | 72 hours | G2/M cell cycle arrest.[2] |

Experimental Protocols

This compound Stock Solution Preparation and Delivery

Objective: To prepare a stock solution of this compound and deliver it to in vitro cell cultures.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Micropipettes and sterile, filtered pipette tips

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.[7]

-

Vortex the solution until the powder is completely dissolved.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

A vehicle control (medium with the same final concentration of DMSO without this compound) should be included in all experiments.

Cell Proliferation Assay (Sulforhodamine B Assay)

Objective: To determine the effect of this compound on cell proliferation.

Materials:

-

96-well plates

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Protocol:

-

Seed 2,000 cells per well in a 96-well plate in 100 µL of complete medium and incubate overnight.[4]

-

The next day, add 100 µL of medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) to the wells.[4]

-

Incubate the plates for the desired exposure time (e.g., 5 days).

-

After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.

-

Wash the plates four to five times with slow-running tap water and allow them to air-dry.

-

Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air-dry completely.

-

Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

Senescence-Associated β-Galactosidase Staining

Objective: To detect cellular senescence induced by this compound.

Materials:

-

6-well plates or chamber slides

-

Cells of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

Protocol:

-

Seed cells in 6-well plates or on chamber slides and treat with this compound (e.g., 1 µM) for an extended period (e.g., 15 days), replacing the medium every 4 days.[4]

-

Wash the cells twice with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the staining solution to the cells and incubate at 37°C (in a non-CO2 incubator) for 12-16 hours.

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

Immunofluorescence for DNA Damage Response and hTERT Localization

Objective: To visualize the DNA damage response (γ-H2AX and 53BP1 foci) and the subcellular localization of hTERT.

Materials:

-

Chamber slides

-

Cells of interest

-

This compound

-

PBS

-

4% Paraformaldehyde

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (anti-γ-H2AX, anti-53BP1, anti-hTERT, anti-ubiquitin)

-

Fluorescently labeled secondary antibodies

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on chamber slides and treat with this compound (e.g., 2 µM for 72 hours for DDR; 1-10 µM for 24 hours for hTERT).[2][4]

-